Cas no 2227785-69-3 (tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate)

tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate
- 2227785-69-3
- EN300-1903193
- tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate
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- Inchi: 1S/C14H22N2O4/c1-14(2,3)20-13(18)16-10-6-5-9(11(17)8-15)7-12(10)19-4/h5-7,11,17H,8,15H2,1-4H3,(H,16,18)/t11-/m1/s1
- InChI Key: MQSAJHVXSYUHEN-LLVKDONJSA-N
- SMILES: O(C(NC1C=CC(=CC=1OC)[C@@H](CN)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 282.15795719g/mol
- Monoisotopic Mass: 282.15795719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 6
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.8Ų
- XLogP3: 0.7
tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1903193-0.1g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 0.1g |
$1572.0 | 2023-09-18 | ||
Enamine | EN300-1903193-10.0g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 10g |
$7681.0 | 2023-06-02 | ||
Enamine | EN300-1903193-0.5g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 0.5g |
$1714.0 | 2023-09-18 | ||
Enamine | EN300-1903193-10g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 10g |
$7681.0 | 2023-09-18 | ||
Enamine | EN300-1903193-0.25g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 0.25g |
$1642.0 | 2023-09-18 | ||
Enamine | EN300-1903193-5g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 5g |
$5179.0 | 2023-09-18 | ||
Enamine | EN300-1903193-5.0g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 5g |
$5179.0 | 2023-06-02 | ||
Enamine | EN300-1903193-0.05g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 0.05g |
$1500.0 | 2023-09-18 | ||
Enamine | EN300-1903193-1.0g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 1g |
$1785.0 | 2023-06-02 | ||
Enamine | EN300-1903193-2.5g |
tert-butyl N-{4-[(1S)-2-amino-1-hydroxyethyl]-2-methoxyphenyl}carbamate |
2227785-69-3 | 2.5g |
$3501.0 | 2023-09-18 |
tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate Related Literature
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Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
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Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
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Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
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Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
Additional information on tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate
Introduction to Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate (CAS No. 2227785-69-3)
Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. With the CAS number 2227785-69-3, this compound represents a sophisticated molecular structure designed for potential applications in drug development and therapeutic interventions. The unique combination of functional groups in its molecular framework, including a tert-butyl group, an amino group, a hydroxyethyl moiety, and a methoxyphenyl ring, contributes to its distinctive chemical properties and reactivity. This introduction aims to provide a comprehensive overview of the compound, its structural features, potential biological activities, and recent advancements in research that highlight its significance.
The molecular structure of Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate can be broken down into several key components that contribute to its overall functionality. The presence of the tert-butyl group (C(CH₃)₃) at the carbamate position enhances the compound's stability and metabolic resistance, making it a valuable candidate for pharmaceutical applications where prolonged activity is desired. The amino group (–NH₂) serves as a nucleophilic center, allowing for further derivatization and modification, which is crucial in drug design. Additionally, the hydroxyethyl chain (–CH₂CH₂OH) introduces both hydrophilic and hydrophobic characteristics, improving solubility and bioavailability. The methoxyphenyl ring (4-OCH₃-C₆H₄) contributes to lipophilicity and can influence binding interactions with biological targets.
In recent years, there has been growing interest in the development of novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates are known for their ability to act as intermediates in the synthesis of various pharmacologically active molecules. The specific configuration of Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate, particularly the (1S) configuration at the chiral center, is significant as it may influence stereoselectivity and efficacy in biological systems. This stereochemical specificity is often critical in drug development, where different enantiomers of a compound can exhibit vastly different pharmacological profiles.
One of the most promising areas of research involving Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate is its potential role as an intermediate in the synthesis of enzyme inhibitors. Enzyme inhibition is a cornerstone of modern drug therapy, with many successful drugs on the market designed to target specific enzymatic pathways. The structural features of this compound make it a versatile building block for creating molecules that can selectively inhibit enzymes involved in various disease pathways. For instance, derivatives of this carbamate have shown promise in inhibiting kinases and proteases, which are implicated in cancer and inflammatory diseases.
Another area where this compound shows promise is in the development of antimicrobial agents. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial compounds with unique mechanisms of action. The combination of functional groups in Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate could potentially disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have suggested that certain derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, making them attractive candidates for further development.
The synthesis of Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the carbamate bond, which typically involves reacting an amine with a carboxylic acid derivative in the presence of a coupling agent. The stereochemistry at the chiral center must be carefully controlled during synthesis to ensure the correct enantiomer is obtained. Advances in asymmetric synthesis techniques have made it possible to produce enantiomerically pure compounds like this one with increasing efficiency.
In terms of pharmacokinetic properties, Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate exhibits characteristics that are favorable for drug development. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability. The hydroxyethyl chain increases water solubility, facilitating intravenous administration if needed. These properties make it an ideal candidate for further investigation as a lead compound or intermediate in drug discovery programs.
Recent research has also explored the potential applications of this compound in neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease are characterized by aberrant protein aggregation and oxidative stress. Compounds that can modulate these processes have shown promise in preclinical studies. The structural motifs present in Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate could potentially interact with amyloid-beta plaques or alpha-synuclein aggregates, offering new therapeutic strategies for these debilitating conditions.
The future directions for research on Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate are multifaceted. Further investigation into its biological activity will be crucial to identify new therapeutic applications or optimize existing ones. Additionally, computational modeling and virtual screening techniques can be employed to design derivatives with enhanced potency and selectivity. Collaborative efforts between academic researchers and pharmaceutical companies will be essential to translate laboratory findings into clinical applications.
In conclusion,Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate (CAS No. 2227785-69-3) is a structurally complex and versatile compound with significant potential in pharmaceutical chemistry and biomedicine. Its unique combination of functional groups makes it an attractive candidate for drug development across multiple therapeutic areas. With ongoing research focused on understanding its biological activities and optimizing its synthetic routes, Tert-butyl N-{4-(1S)-2-amino-1-hydroxyethyl-2-methoxyphenyl}carbamate promises to contribute valuable insights into future medical innovations.
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